molecular formula C14H8N4O2 B3167544 2-Phthalimidophenyl azide CAS No. 92159-39-2

2-Phthalimidophenyl azide

Cat. No.: B3167544
CAS No.: 92159-39-2
M. Wt: 264.24 g/mol
InChI Key: VOEFMGOGBMOTRO-UHFFFAOYSA-N
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Description

2-Phthalimidophenyl azide is an organic compound with the molecular formula C14H8N4O2. It is a derivative of phthalimide and contains an azide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phthalimidophenyl azide can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of an alkyl halide or sulfonate ester with an azide salt, such as sodium azide (NaN3) . Another method is the diazotization of primary amines, where the amine is treated with nitrous acid (HNO2) or a suitable nitrite source in the presence of an acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The reactions are usually carried out under controlled conditions to ensure high yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Phthalimidophenyl azide undergoes various types of chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).

    Cycloaddition Reactions: The azide group can undergo 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in a polar aprotic solvent such as acetonitrile (CH3CN) or dimethylsulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).

    Cycloaddition: Copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes.

Major Products Formed

    Substitution: Alkyl azides.

    Reduction: Primary amines.

    Cycloaddition: 1,2,3-Triazoles.

Scientific Research Applications

2-Phthalimidophenyl azide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocycles and as a reagent in click chemistry.

    Biology: Employed in the study of biological systems through the creation of bioconjugates and molecular probes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-Phthalimidophenyl azide involves the reactivity of the azide group. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions are facilitated by the presence of specific reagents and conditions, such as reducing agents or catalysts . The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

2-Phthalimidophenyl azide can be compared with other similar compounds, such as:

    Phenyl azide: Similar in structure but lacks the phthalimide moiety.

    Benzyl azide: Contains a benzyl group instead of the phthalimide moiety.

    Azidothymidine (AZT): A nucleoside analog used in the treatment of HIV, containing an azide group.

Properties

IUPAC Name

2-(2-azidophenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O2/c15-17-16-11-7-3-4-8-12(11)18-13(19)9-5-1-2-6-10(9)14(18)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEFMGOGBMOTRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of the 2-(2-aminophenyl)isoindole-1,3-dione (360 mg, 1.5 mmol) in acetic acid (20 mL) and water (4 mL) was added dropwise a solution of sodium nitrite (98 mg, 1.42 mmol) in water (2 mL). The mixture was allowed to stir for 10 minutes and then sodium azide (98 mg, 1.51 mmol) was added. The reaction mixture was stirred for 15 minutes before it was poured into water and was extracted with dichloromethane (3×50 mL). The extracts were washed with water and brine and dried over magnesium sulfate. Filtration and concentration in vacuo gave 373 mg (94%) of 2-(2-azidophenyl)isoindole-1,3-dione as a solid: 1H NMR (300 MHz, DMSO-d6) δ 7.94 (m, 4H), 7.58 (m, 1H), 7.48 (m, 2H), 7.32 (m, 1H).
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
98 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
98 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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